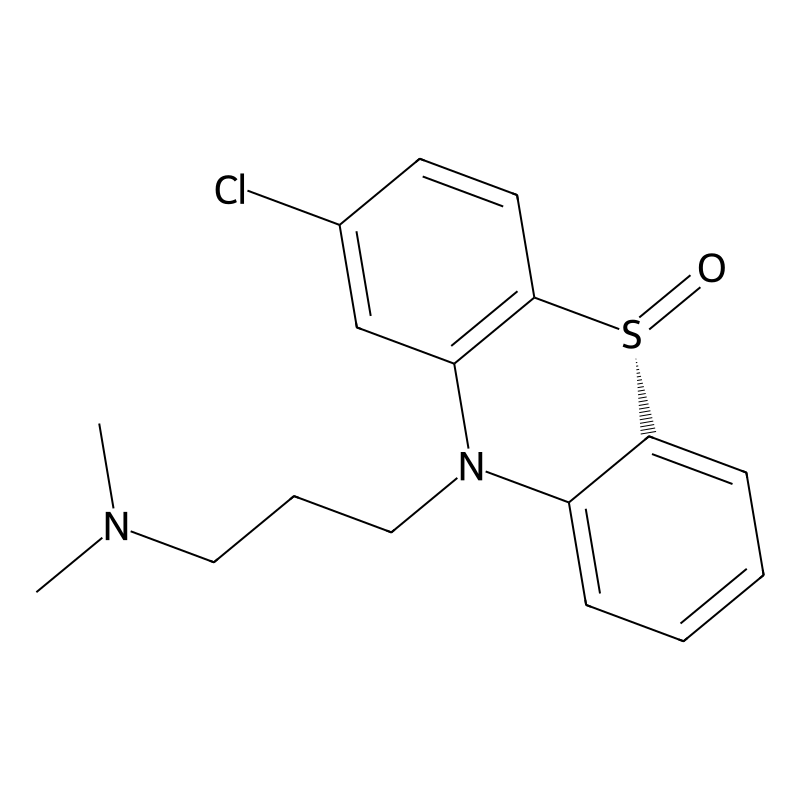

Chlorpromazine sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A Metabolite of Chlorpromazine:

Chlorpromazine sulfoxide (CPS) is a major metabolite of chlorpromazine, a first-generation antipsychotic medication used to treat schizophrenia and other psychotic disorders. The human body metabolizes chlorpromazine into various compounds, with CPS being one of the most significant []. Understanding the presence and behavior of metabolites like CPS is crucial for studying the pharmacokinetics and pharmacodynamics of the parent drug [].

Pharmacological Properties:

Early research investigated CPS for potential therapeutic applications due to its structural similarity to chlorpromazine. However, studies revealed that CPS possesses weaker pharmacological activity compared to its parent compound. While it demonstrates some vasomotor and central nervous system (CNS) effects similar to chlorpromazine, its potency is significantly lower []. Notably, CPS exhibits negligible effects on dopamine receptor binding, which is central to the antipsychotic action of chlorpromazine []. These findings suggest that the sulfoxidation process significantly alters the pharmacological profile of the molecule.

Research Applications:

Despite its lack of direct therapeutic potential, CPS remains relevant in scientific research for several reasons:

- Understanding drug metabolism: Studying the formation and behavior of metabolites like CPS helps researchers understand how the body processes and eliminates medications. This knowledge is crucial for optimizing drug dosing regimens, minimizing side effects, and predicting potential drug interactions [].

- Pharmacokinetic studies: Measuring CPS levels in patients taking chlorpromazine can provide valuable information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This information can be used to personalize treatment plans and ensure optimal drug efficacy and safety [].

- Comparative studies: Comparing the pharmacological properties of parent compounds like chlorpromazine with their metabolites like CPS can shed light on how structural modifications impact a drug's activity. This knowledge informs the development of new and improved medications [].

Chlorpromazine sulfoxide is a metabolite of chlorpromazine, a widely used antipsychotic medication belonging to the phenothiazine class. This compound, also known as chlorpromazine S-oxide, is formed through the sulfoxidation of chlorpromazine. The sulfoxide group introduces an oxygen atom bonded to the sulfur atom in the phenothiazine structure, altering its chemical properties and biological activity. Chlorpromazine sulfoxide is characterized by its stability under various conditions, including exposure to light and different chemical environments, which makes it a significant compound in pharmacology and toxicology studies .

Chlorpromazine sulfoxide exhibits distinct biological activities compared to its parent compound. As a metabolite, it may contribute to the pharmacological effects of chlorpromazine, including:

- Antipsychotic effects: While chlorpromazine primarily acts on dopamine receptors, its sulfoxide may modulate these effects or exhibit additional receptor interactions.

- Toxicological implications: The presence of chlorpromazine sulfoxide in biological systems raises concerns about potential toxicity and side effects associated with chlorpromazine treatment, particularly in long-term use .

The synthesis of chlorpromazine sulfoxide can be achieved through several methods:

- Oxidation with Hydrogen Peroxide: This method utilizes hydrogen peroxide as an oxidizing agent to convert chlorpromazine into its sulfoxide form efficiently .

- Autoxidation: Involves the spontaneous reaction of chlorpromazine with oxygen in the environment, leading to sulfoxidation under certain conditions .

- Enzymatic Processes: The role of enzymes such as cytochrome P450 in human liver microsomes facilitates the conversion of chlorpromazine to its sulfoxide form through oxidative metabolism .

Chlorpromazine sulfoxide is primarily studied for its relevance in pharmacology and toxicology:

- Pharmacokinetics: Understanding its role as a metabolite helps elucidate the metabolic pathways of chlorpromazine.

- Drug Development: Insights into its biological activities may inform new therapeutic strategies or formulations involving phenothiazines.

- Toxicology Studies: Evaluating the safety profile of chlorpromazine includes assessing the effects and potential risks associated with its metabolites like chlorpromazine sulfoxide.

Chlorpromazine sulfoxide shares structural similarities with other compounds in the phenothiazine class. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Chlorpromazine | High | First-generation antipsychotic; parent compound |

| Thioridazine | Moderate | Similar antipsychotic effects; different side effect profile |

| Fluphenazine | Moderate | Long-acting antipsychotic; different pharmacokinetics |

| Perphenazine | Moderate | Broad spectrum of antipsychotic activity |

Chlorpromazine sulfoxide is unique due to its role as a metabolite that may influence both therapeutic outcomes and adverse effects associated with chlorpromazine therapy. Its stability and interaction profile distinguish it from other phenothiazine derivatives.

Molecular Formula and Structural Characteristics

Chlorpromazine sulfoxide possesses the molecular formula C17H19ClN2OS with a molecular weight of 334.86 g/mol [5] [6]. The compound represents a phenothiazine derivative characterized by the presence of a sulfur-oxygen double bond (sulfoxide functionality) at position 5 of the phenothiazine ring system [1]. The International Union of Pure and Applied Chemistry name is 3-(2-chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine [8].

The structural framework consists of a tricyclic phenothiazine core bearing a chlorine substituent at position 2 and a dimethylaminopropyl side chain at position 10 [1]. The distinguishing feature is the sulfoxide oxygen atom bonded to the sulfur atom, which differentiates this compound from the parent chlorpromazine molecule [6]. The Chemical Abstracts Service registry number is 969-99-3 [5] [6].

The compound exhibits the InChI key QEPPAOXKZOTMPM-UHFFFAOYSA-N and can be represented by the SMILES notation O=S1C=2C=CC=CC2N(C3=CC(Cl)=CC=C31)CCCN(C)C [8]. This structural configuration places chlorpromazine sulfoxide as a metabolically significant oxidation product of chlorpromazine [6].

Physical Properties

Melting Point and Thermal Behavior

Chlorpromazine sulfoxide demonstrates a melting point of 115°C [6]. The compound exhibits characteristic thermal behavior typical of phenothiazine sulfoxides, showing defined crystalline properties at room temperature [6]. The thermal transition occurs within a narrow temperature range, indicating the presence of a well-defined crystalline structure [6].

Boiling Point Characteristics

The predicted boiling point of chlorpromazine sulfoxide is 502.6±50.0°C [6]. This elevated boiling point reflects the substantial molecular weight and the presence of intermolecular interactions arising from the sulfoxide functionality [6]. The considerable thermal energy required for vaporization indicates strong molecular cohesion within the liquid phase [6].

Density and Physical State

Chlorpromazine sulfoxide exhibits a predicted density of 1.35±0.1 g/cm³ [6]. At ambient conditions, the compound exists as a solid with a characteristic off-white to brown coloration [6]. The physical form is described as a crystalline solid, demonstrating well-ordered molecular arrangements in the solid state [19] [26].

Spectroscopic Properties

UV-Visible Absorption Profile

The ultraviolet-visible spectrum of chlorpromazine sulfoxide exhibits distinctive absorption characteristics that differentiate it from the parent chlorpromazine compound [15]. The compound displays absorption maxima at wavelengths including 343 nm, which suggests delocalization of the conjugation system resulting from sulfoxidation [15]. Additional absorption peaks are observed at 245 nm, 261 nm, 285 nm, 314 nm, and 361 nm [15].

The spectral shifts from the parent chlorpromazine spectrum, which shows absorption peaks at 285 nm, 314 nm, and 361 nm, clearly indicate the addition of an oxygen atom to the sulfur at position 5 [15]. These characteristic UV spectral changes serve as definitive evidence for sulfoxide formation and provide a reliable method for compound identification [18].

| Wavelength (nm) | Absorption Characteristics |

|---|---|

| 245 | Secondary absorption band |

| 261 | Intermediate absorption |

| 285 | Major absorption peak |

| 314 | Characteristic absorption |

| 343 | Primary diagnostic peak |

| 361 | Extended conjugation band |

NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for chlorpromazine sulfoxide [32]. The ¹H NMR spectrum demonstrates seven aromatic protons, consistent with the phenothiazine ring system bearing the sulfoxide functionality [15]. Significant chemical shift changes occur upon sulfoxidation, with aromatic protons and carbon-11 methylene protons shifting downfield by approximately 0.5 ppm relative to the parent chlorpromazine [18].

The ¹³C NMR spectrum exhibits characteristic changes at carbon positions 1, 4, 6, and 9, which are diagnostic for sulfoxide formation [18] [32]. The sulfoxidation process causes marked alterations in chemical shifts that allow for unambiguous identification of the compound [32]. These spectroscopic changes reflect the electron-withdrawing effect of the sulfoxide oxygen and the resulting modifications to the electronic environment of the phenothiazine ring system [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of chlorpromazine sulfoxide reveals a molecular ion peak at m/z 334, corresponding to the molecular weight of 334.86 g/mol [15] [18]. The fragmentation pattern includes characteristic ions at m/z 318, representing the loss of oxygen (M-16), which is diagnostic for sulfoxide compounds [15].

Additional significant fragment ions include m/z 289, m/z 233, and m/z 86 [18]. The base peak in electron ionization conditions typically appears at m/z 318, corresponding to the deoxygenated molecular ion [18]. Under low collision energy conditions (10 eV), the molecular ion at m/z 334 shows 13.5% relative intensity, while the m/z 318 fragment demonstrates 100% relative intensity [18].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 334 | 13.5 | Molecular ion [M]⁺ |

| 318 | 100 | [M-O]⁺ (base peak) |

| 289 | 7.3 | Ring fragmentation |

| 233 | 18.1 | Side chain loss |

| 86 | 6.7 | Dimethylaminopropyl |

Solubility Parameters

Solubility in Organic Solvents

Chlorpromazine sulfoxide demonstrates variable solubility in organic solvents [6]. The compound shows sparingly soluble characteristics in chloroform and slightly soluble properties in methanol [6]. These solubility characteristics reflect the polar nature imparted by the sulfoxide functionality while maintaining compatibility with organic solvent systems [6].

The compound maintains sufficient solubility in common pharmaceutical organic solvents to enable analytical and synthetic procedures [6]. The presence of the sulfoxide group enhances the polar character compared to the parent chlorpromazine, influencing partition behavior and extraction characteristics [6].

Aqueous Solubility Characteristics

The aqueous solubility of chlorpromazine sulfoxide is influenced by the polar sulfoxide functionality, which generally enhances water solubility compared to the parent compound [20]. The compound exhibits pH-dependent solubility behavior, with the pKa value reported as 9.0, though this value carries some uncertainty [6].

The enhanced aqueous solubility relative to chlorpromazine reflects the increased polarity introduced by the sulfoxide oxygen atom [20]. This property has significant implications for the compound's behavior in biological systems and pharmaceutical formulations [20].

Stability Considerations

Thermal Stability

Chlorpromazine sulfoxide demonstrates notable thermal stability characteristics [11]. Research indicates that the compound exhibits high stability under visible light irradiation, even in the presence of photocatalysts [11]. The thermal stability profile shows resistance to degradation under normal temperature conditions, maintaining structural integrity during standard handling procedures [11].

The compound's thermal behavior indicates a well-defined melting point without decomposition, suggesting adequate thermal stability for routine analytical and synthetic applications [6]. The stability extends through the normal temperature ranges encountered in pharmaceutical and research environments [11].

Stability Under Inert Atmosphere

Under inert atmosphere conditions, chlorpromazine sulfoxide demonstrates enhanced stability characteristics [6]. Storage under nitrogen or argon atmospheres effectively prevents further oxidation reactions that could compromise compound integrity [6]. Research demonstrates that proper inert atmosphere storage maintains compound stability over extended periods [23].